N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its therapeutic potential in various medical applications. Its ability to modulate biological targets suggests it could be used in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves the interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides
N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]alkanamides
JNJ-38877605
Uniqueness: N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide stands out due to its unique structural features, which contribute to its distinct biological and chemical properties. Unlike its similar compounds, it exhibits a higher affinity for certain biological targets, making it more effective in specific applications.
Properties
IUPAC Name |
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c21-24(22,15-2-1-9-23-15)19-12-5-3-11(4-6-12)13-7-8-14-17-16-10-20(14)18-13/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTRYTDISWHWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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